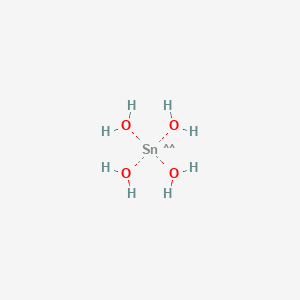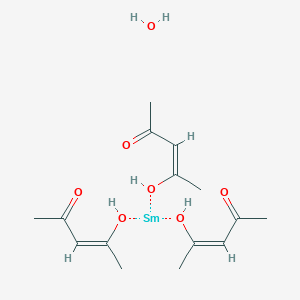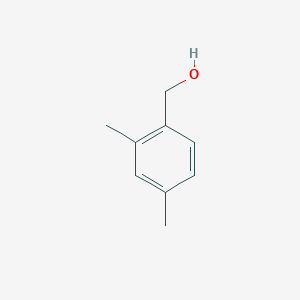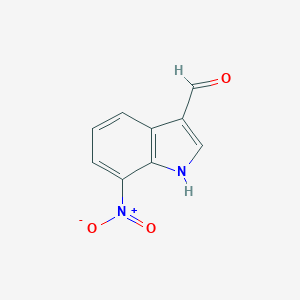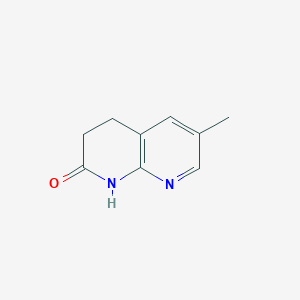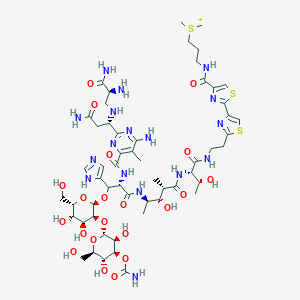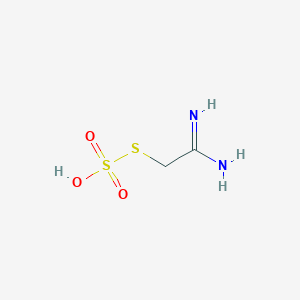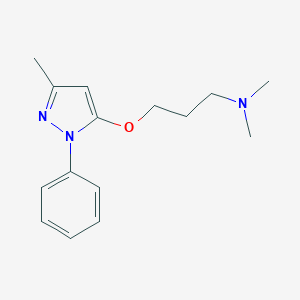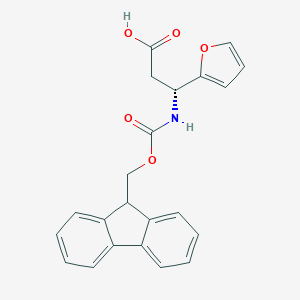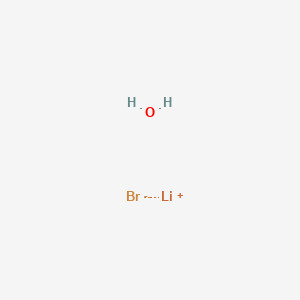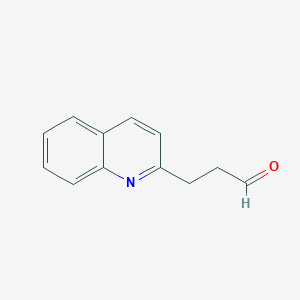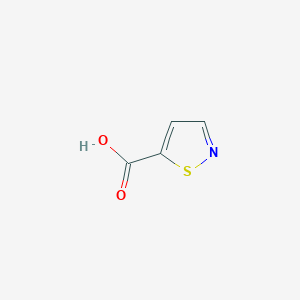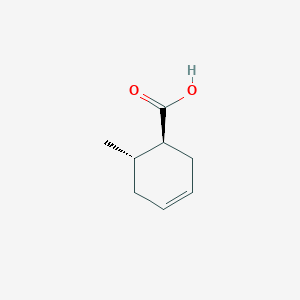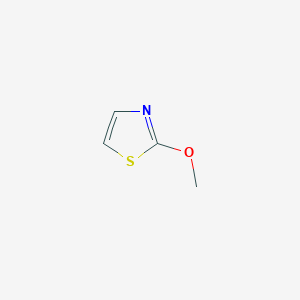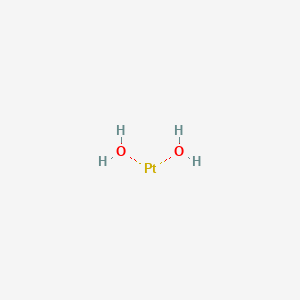
Platinum hydroxide (Pt(OH)2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum hydroxide (Pt(OH)2) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Pt(OH)2 is a white crystalline powder that is soluble in water and has a molecular weight of 245.11 g/mol. In
科学研究应用
Pt(OH)2 has been studied for its potential applications in various scientific research fields, including catalysis, electrochemistry, and biomedical research. Pt(OH)2 has been shown to have excellent catalytic activity in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. In electrochemistry, Pt(OH)2 has been used as an electrode material due to its high conductivity and stability.
作用机制
The mechanism of action of Pt(OH)2 is not well understood, but it is believed to interact with biological molecules, particularly proteins and enzymes. Pt(OH)2 has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase, by binding to their active sites and disrupting their function.
生化和生理效应
Pt(OH)2 has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that Pt(OH)2 can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Pt(OH)2 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using Pt(OH)2 in lab experiments is its high catalytic activity, which makes it a useful catalyst in various chemical reactions. However, Pt(OH)2 is relatively expensive and can be difficult to synthesize, which limits its widespread use in research.
未来方向
There are several potential future directions for research on Pt(OH)2. One area of interest is the development of Pt(OH)2-based catalysts for use in fuel cells and other energy applications. Another area of research is the potential use of Pt(OH)2 as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Conclusion
In conclusion, Pt(OH)2 is a chemical compound with unique properties and potential applications in various scientific research fields. Its high catalytic activity and potential anticancer properties make it an area of interest for future research. However, its high cost and difficulty in synthesis limit its widespread use in research. Further studies are needed to fully understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
合成方法
Pt(OH)2 can be synthesized by the reaction of platinum (IV) chloride (PtCl4) with sodium hydroxide (NaOH) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent. The reaction results in the formation of Pt(OH)2 and sodium chloride (NaCl) as a byproduct. The reaction can be represented as follows:
PtCl4 + 4NaOH + 2H2O2 → Pt(OH)2 + 4NaCl + 2H2O
属性
CAS 编号 |
12135-23-8 |
|---|---|
产品名称 |
Platinum hydroxide (Pt(OH)2) |
分子式 |
H4O2Pt |
分子量 |
231.11 g/mol |
IUPAC 名称 |
platinum;dihydrate |
InChI |
InChI=1S/2H2O.Pt/h2*1H2; |
InChI 键 |
FPJNQJHCHVUNTK-UHFFFAOYSA-N |
SMILES |
O.O.[Pt] |
规范 SMILES |
[OH-].[OH-].[Pt+2] |
其他 CAS 编号 |
12135-23-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



